molecular formula C19H22N2O2 B5649536 1-benzoyl-4-(4-methoxybenzyl)piperazine

1-benzoyl-4-(4-methoxybenzyl)piperazine

Cat. No. B5649536
M. Wt: 310.4 g/mol
InChI Key: KXVUIKPPZQFJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-4-(4-methoxybenzyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the piperazine class of compounds. It is a derivative of benzylpiperazine (BZP) and is commonly used as a recreational drug due to its stimulant properties. However,

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-(4-methoxybenzyl)piperazine is not well understood. However, it is believed to act on the dopamine and serotonin systems in the brain, similar to other stimulant drugs. It may also affect other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(4-methoxybenzyl)piperazine increases the release of dopamine and serotonin in the brain, leading to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to those observed with other stimulant drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-4-(4-methoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been used as a research tool for many years and its effects are well documented. However, one limitation is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are many potential future directions for research involving 1-benzoyl-4-(4-methoxybenzyl)piperazine. One area of interest is its potential as a treatment for certain neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms of action of 1-benzoyl-4-(4-methoxybenzyl)piperazine and other piperazine derivatives. Finally, research into the long-term effects of 1-benzoyl-4-(4-methoxybenzyl)piperazine use is needed to fully understand its safety and potential risks.

Synthesis Methods

The synthesis of 1-benzoyl-4-(4-methoxybenzyl)piperazine involves the reaction of 4-methoxybenzyl chloride with benzylpiperazine in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported in the literature and has been used to produce 1-benzoyl-4-(4-methoxybenzyl)piperazine for research purposes.

Scientific Research Applications

1-benzoyl-4-(4-methoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to BZP and is used as a research tool to understand the mechanisms of action of these compounds. Additionally, 1-benzoyl-4-(4-methoxybenzyl)piperazine has been used in studies to investigate the effects of piperazine derivatives on the brain and behavior.

properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)15-20-11-13-21(14-12-20)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUIKPPZQFJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxybenzyl)piperazin-1-yl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.